molecular formula C25H23ClF3N5O3 B10821495 Deucrictibant CAS No. 2340111-58-0

Deucrictibant

Cat. No.: B10821495
CAS No.: 2340111-58-0
M. Wt: 534.9 g/mol
InChI Key: ZTCLCSCHTACERP-WTDRUJNCSA-N
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Preparation Methods

The synthetic routes and reaction conditions for deucrictibant involve complex organic synthesis techniquesThe industrial production methods for this compound are designed to ensure high purity and yield, utilizing advanced chemical engineering processes .

Chemical Reactions Analysis

Deucrictibant undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts that facilitate the desired transformations. The major products formed from these reactions are intermediates that are further processed to yield the final compound .

Scientific Research Applications

Deucrictibant has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the interactions of bradykinin B2 receptor antagonists. In biology and medicine, this compound is being investigated for its potential to treat and prevent hereditary angioedema attacks. It has shown promise in clinical trials for reducing the severity and frequency of these attacks . Additionally, this compound is being explored for its potential use in treating other bradykinin-mediated diseases .

Mechanism of Action

Deucrictibant exerts its effects by competitively inhibiting the bradykinin B2 receptor. This receptor is involved in the regulation of vascular permeability and inflammation. By blocking the receptor, this compound prevents the binding of bradykinin, a peptide that causes blood vessels to dilate and become more permeable. This inhibition reduces the symptoms of hereditary angioedema, such as swelling and pain .

Comparison with Similar Compounds

Deucrictibant is unique among bradykinin B2 receptor antagonists due to its oral bioavailability and potency. Similar compounds include icatibant, which is also a bradykinin B2 receptor antagonist but is administered via injection . This compound’s oral formulation offers a more convenient and less invasive option for patients. Other similar compounds include PHA-022121, a deuterated analogue of this compound, which shares a similar mechanism of action but has been modified to improve stability and efficacy .

Properties

CAS No.

2340111-58-0

Molecular Formula

C25H23ClF3N5O3

Molecular Weight

534.9 g/mol

IUPAC Name

N-[(1S)-1-[3-chloro-5-fluoro-2-[[2-methyl-4-(2-methyl-1,2,4-triazol-3-yl)quinolin-8-yl]oxymethyl]phenyl]-1-deuterioethyl]-2-(difluoromethoxy)acetamide

InChI

InChI=1S/C25H23ClF3N5O3/c1-13-7-18(24-30-12-31-34(24)3)16-5-4-6-21(23(16)32-13)36-10-19-17(8-15(27)9-20(19)26)14(2)33-22(35)11-37-25(28)29/h4-9,12,14,25H,10-11H2,1-3H3,(H,33,35)/t14-/m0/s1/i14D

InChI Key

ZTCLCSCHTACERP-WTDRUJNCSA-N

Isomeric SMILES

[2H][C@](C)(C1=C(C(=CC(=C1)F)Cl)COC2=CC=CC3=C(C=C(N=C32)C)C4=NC=NN4C)NC(=O)COC(F)F

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)OCC3=C(C=C(C=C3Cl)F)C(C)NC(=O)COC(F)F)C4=NC=NN4C

Origin of Product

United States

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